molecular formula C17H15N3O3 B3007007 5-(Methylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 941903-93-1

5-(Methylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B3007007
CAS No.: 941903-93-1
M. Wt: 309.325
InChI Key: RJWNIJZAPQBYKW-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
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Biological Activity

5-(Methylamino)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Oxazole Ring : Known for its role in various biological processes.
  • Furan Moiety : Often associated with anti-inflammatory and antimicrobial properties.
  • Carbonitrile Group : Imparts unique reactivity and potential for interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives similar to this compound show significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial strains, indicating potential as antibacterial agents.
  • Anti-inflammatory Effects : Some derivatives have been observed to reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases.

Antitumor Activity

A study focused on the cytotoxic effects of similar oxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that compounds with furan moieties exhibited enhanced activity compared to standard treatments. The study utilized the Combination Index method to analyze synergistic effects when combined with doxorubicin, revealing promising results for future therapeutic applications .

CompoundCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
Derivative AMCF-715Yes
Derivative BMDA-MB-23110Yes

Antimicrobial Activity

Research into the antimicrobial properties of related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16

Anti-inflammatory Effects

In vitro studies indicated that compounds with similar structures could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Case Study on Breast Cancer Treatment : A clinical trial investigated the use of an oxazole derivative similar to our compound in patients with advanced breast cancer. Results indicated a partial response in 30% of participants, highlighting the need for further investigation into dosing and combination therapies .
  • Antimicrobial Efficacy Study : A laboratory study tested the antimicrobial efficacy of various oxazole derivatives against multi-drug resistant strains. The results demonstrated significant inhibition, prompting further exploration into their use as alternative antibiotics .

Properties

IUPAC Name

5-(methylamino)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-3-4-6-14(11)21-10-12-7-8-15(22-12)17-20-13(9-18)16(19-2)23-17/h3-8,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWNIJZAPQBYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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